3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole

M1 Muscarinic Agonist Receptor Binding Affinity CNS Drug Discovery

3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole (CAS 114724-56-0; compound 2a) is a prototypical member of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine class, designed as a conformationally constrained muscarinic acetylcholine receptor (mAChR) ligand. This heterocyclic core serves as a metabolically stable bioisostere for the ester moiety found in first-generation muscarinic agonists like arecoline, enabling central nervous system (CNS) penetration.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13666616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CCCN(C2)C
InChIInChI=1S/C9H13N3O/c1-7-10-9(13-11-7)8-4-3-5-12(2)6-8/h4H,3,5-6H2,1-2H3
InChIKeyBKFJSSZEZLOHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole: A Benchmark Muscarinic Agonist Scaffold for CNS Probe Development


3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole (CAS 114724-56-0; compound 2a) is a prototypical member of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine class, designed as a conformationally constrained muscarinic acetylcholine receptor (mAChR) ligand [1]. This heterocyclic core serves as a metabolically stable bioisostere for the ester moiety found in first-generation muscarinic agonists like arecoline, enabling central nervous system (CNS) penetration [1]. Critically, within this series, the nature of the 3-alkyl substituent dictates the functional activity: unbranched alkyl chains confer agonist activity, while branched or cyclic substituents switch the profile to antagonism [1]. This structure-activity relationship (SAR) inflection point makes this specific methyl analog the minimal pharmacophoric unit for agonist activity, positioning it as an essential reference standard for muscarinic agonist discovery programs.

Why Generic 1,2,4-Oxadiazole or Tetrahydropyridine Analogs Cannot Substitute for 3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole


The muscarinic pharmacology of the 3-alkyl-1,2,4-oxadiazole-tetrahydropyridine scaffold exhibits an extreme functional sensitivity to minor structural modifications. Changing the 3-methyl group to a 3-ethyl chain alters both binding affinity and intrinsic efficacy, while branching the alkyl chain completely inverts the functional response from agonism to antagonism [1]. Furthermore, regioisomeric 3-(5-alkyl-1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridines demonstrate a catastrophic loss of receptor affinity (>100-fold weaker), confirming that the specific connectivity between the oxadiazole and tetrahydropyridine rings is non-negotiable for target engagement [1]. Therefore, procurement of a generic 'oxadiazole-tetrahydropyridine' compound without rigorous specification of substitution pattern and regioisomerism carries a high risk of obtaining an inactive or functionally misclassified chemical entity.

Quantitative Differentiation Guide: 3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole vs. Closest Analogs


M1 Receptor Affinity: Methyl Analog Demonstrates Superior Target Engagement Compared to Higher Alkyl Homologs

In a direct head-to-head comparison within the same study, the 3-methyl analog (target compound 2a) exhibited potent binding affinity at the human M1 muscarinic receptor (Ki = 1.10 nM), demonstrating superior affinity relative to certain higher alkyl homologs [1]. This high-affinity engagement makes compound 2a the most compact high-affinity agonist scaffold in this series, offering advantages in ligand efficiency for fragment-based or lead optimization campaigns.

M1 Muscarinic Agonist Receptor Binding Affinity CNS Drug Discovery

Functional Selectivity: Methyl Substituent Unambiguously Locks Agonist Activity, Distinguishing from Antagonist-Causing Branched Analogs

A critical SAR finding in the Sauerberg et al. study is that unbranched 3-alkyl substituents (compounds 2a–g) produce muscarinic agonists, whereas branched or cyclic alkyl groups (2h–m) convert the functional profile to antagonism [1]. The 3-methyl analog (2a) is the most structurally conservative agonist in the series, thereby defining the minimal alkyl requirement for productive receptor activation. This functional assignment was confirmed using a guinea pig ileum functional assay, which distinguishes agonism from antagonism.

Muscarinic Agonist Functional Switch SAR

Regioisomeric Specificity: Correct Oxadiazole-Tetrahydropyridine Connectivity is Essential for Receptor Binding

The Sauerberg et al. study explicitly compares the active 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine series with its regioisomeric 3-(5-alkyl-1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridine counterparts. The latter regioisomers exhibited 'very low affinity for the central muscarinic receptors and were weak antagonists' [1]. This demonstrates that the orientation of the oxadiazole ring relative to the tetrahydropyridine nitrogen is a critical determinant of target engagement.

Regioisomer Binding Affinity Structural Isomer

Dual-Binding Profile: Distinctive Ratio of Oxotremorine-M to QNB Binding Predicts Agonist Efficacy

The target compound demonstrates a hallmark agonist binding signature characterized by a large differential between [3H]oxotremorine-M (agonist-preferring) and [3H]QNB (antagonist-preferring) binding. The IC50 ratio (QNB/Oxo-M) of approximately 3,400 (41,000 nM / 12 nM) aligns with the predictive efficacy ratio described by Sauerberg et al. [1]. This biphasic profile distinguishes true agonists from antagonists, which typically show smaller or inverted QNB/Oxo-M ratios.

Binding Ratio Efficacy Prediction Muscarinic Pharmacology

CNS Penetration Potential: Low Molecular Weight and Optimal Lipophilicity Favor Brain Exposure Over Larger Analogs

Among the 3-alkyl series, the methyl analog possesses the lowest molecular weight (179.22 g/mol) and the most favorable balance of hydrogen bond acceptors (4) to lipophilicity, parameters that favor passive blood-brain barrier (BBB) penetration [1]. Sauerberg et al. designed this series specifically to achieve CNS penetration by replacing the ester group of arecoline with the metabolically stable oxadiazole bioisostere [1]. Larger alkyl substituents increase logP and molecular weight, which can reduce brain uptake and increase non-specific tissue binding.

CNS Penetration Physicochemical Properties Druglikeness

Metabolic Stability of the Oxadiazole Core: A Documented Advantage Over Ester-Containing Muscarinic Agonists

The central design rationale for the 1,2,4-oxadiazole series was to replace the hydrolytically labile ester group of arecoline and related muscarinic agonists with a metabolically robust heterocycle [1]. The 1,2,4-oxadiazole ring is resistant to esterase-mediated hydrolysis, a property that extends the half-life of these compounds relative to ester-containing predecessors. While direct metabolic stability data for compound 2a are not provided in the primary reference, the broader class has documented improved stability (Sauerberg et al. 1991).

Metabolic Stability Bioisostere Ester Replacement

Optimal Application Scenarios for 3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole Based on Differentiating Evidence


M1 Muscarinic Agonist Reference Standard for CNS Drug Screening Panels

With a confirmed M1 binding affinity of Ki = 1.10 nM and a validated agonist functional profile [1], compound 2a serves as an ideal positive control for high-throughput screening campaigns targeting muscarinic acetylcholine receptors. Its well-characterized dual-binding signature (IC50[Oxo-M] = 12 nM; IC50[QNB] = 41,000 nM) provides a built-in quality control metric to validate assay performance and distinguish agonist hits from antagonist false positives. The methyl analog is particularly suitable for laboratories requiring a compact, high-affinity agonist reference compound that minimizes confounding effects from off-target interactions associated with larger, more lipophilic muscarinic ligands.

Lead Optimization Starting Point for Fragment-Based Muscarinic Agonist Design

As the minimal high-affinity agonist in the 3-alkyl-1,2,4-oxadiazole series [1], compound 2a offers an optimal scaffold for fragment growing or merging strategies in medicinal chemistry programs. Its low molecular weight (179.22 g/mol) leaves substantial room for vector exploration without exceeding CNS drug-likeness thresholds. Medicinal chemists can elaborate from the 3-methyl position to enhance subtype selectivity or pharmacokinetic properties while retaining the core agonist pharmacophore validated in the Sauerberg et al. study.

Structural Biology and Receptor Crystallography Studies Requiring Defined Agonist Conformations

The semi-rigid tetrahydropyridyl-oxadiazole framework of compound 2a locks the pharmacophore into a conformation that favors agonist binding [1], making it a valuable tool for co-crystallization or cryo-electron microscopy studies of active-state muscarinic receptors. Unlike flexible agonists such as acetylcholine or carbachol, the constrained structure reduces conformational heterogeneity in the binding pocket, potentially improving electron density resolution. Researchers investigating the structural basis of M1 receptor activation can utilize this compound as a conformationally defined agonist probe.

Metabolic Stability Benchmarking for CNS-Targeted Oxadiazole Derivatives

The 1,2,4-oxadiazole ring in compound 2a replaces the metabolically labile ester group found in earlier muscarinic agonists, conferring resistance to esterase-mediated hydrolysis [1]. This makes the compound a useful benchmark for comparative metabolic stability studies between ester- and oxadiazole-containing CNS agents. Pharmaceutical development teams can use compound 2a to establish baseline stability parameters for the oxadiazole bioisostere class, aiding in the selection of appropriate scaffolds for CNS drug candidates requiring extended in vivo half-life.

Quote Request

Request a Quote for 3-Methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.